[2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride
Description
Chemical Structure: [2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride (CAS: 1158563-69-9) is a piperidine-derived amine with a methyl group at the piperidine nitrogen and an ethylamine side chain. Its molecular formula is C₈H₁₉N₂·2HCl, and molecular weight is 215.16 g/mol .
Synthesis: The compound is synthesized via reductive amination of 1-methylpiperidin-4-one, followed by purification and dihydrochloride salt formation. A three-step synthesis yields 44% of the product, as reported in a study on TAAR1 agonists .
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10-6-3-8(2-5-9)4-7-10;;/h8H,2-7,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWWLCXJGBLENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of Piperidine-4-carboxylic Acid
The synthesis begins with the methylation of piperidine-4-carboxylic acid (isonipecotic acid) to yield 1-methylpiperidine-4-carboxylic acid. Industrial protocols employ transfer hydrogenation under ambient pressure using formaldehyde as the methyl donor and palladium on charcoal (Pd/C) as the catalyst. Critical parameters include:
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Reaction temperature : 90–95°C to ensure complete conversion without decarboxylation.
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Solvent system : Aqueous formic acid, which acts as both solvent and proton source.
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Catalyst loading : 5–10 wt% Pd/C to balance reaction rate and cost efficiency.
The resulting 1-methylpiperidine-4-carboxylic acid is isolated as the hydrochloride salt via treatment with concentrated HCl, achieving >90% purity after recrystallization.
Formation of the Carboxamide Intermediate
The carboxyl group is converted to a carboxamide to facilitate subsequent functionalization. Reaction with thionyl chloride (SOCl₂) generates the acyl chloride, which is then treated with diethylamine to form N,N-diethyl-1-methylpiperidine-4-carboxamide. Key advantages of this step include:
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Avoidance of dimethyl carbamoyl chloride : Thionyl chloride minimizes byproduct formation compared to alternative chlorinating agents.
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Solvent selection : Dichloromethane (DCM) ensures high solubility of intermediates and facile separation.
Table 1: Optimization of Carboxamide Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| SOCl₂ Equivalents | 1.2 | Maximizes acyl chloride formation |
| Diethylamine Temp | 0–5°C | Reduces side reactions |
| Reaction Time | 4–6 hours | Ensures complete conversion |
Salt Formation and Purification
The free base is converted to the dihydrochloride salt using gaseous HCl in ethanol, followed by anti-solvent crystallization with diethyl ether. The dihydrochloride form improves aqueous solubility (≥50 mg/mL at pH 4–6) and storage stability.
Table 2: Salt Crystallization Parameters
| Parameter | Value | Outcome |
|---|---|---|
| HCl Equivalents | 2.0 | Ensures complete protonation |
| Crystallization Temp | 2–8°C | Enhances crystal uniformity |
| Ethanol:H₂O Ratio | 9:1 | Optimizes solubility |
Industrial-Scale Production
Solvent Recovery and Waste Management
Ethanol and THF are recovered via fractional distillation (>95% purity), reducing production costs by 20–30%. Hazardous byproducts (e.g., SOCl₂ residues) are neutralized with aqueous sodium bicarbonate before disposal.
Reaction Optimization and Kinetic Analysis
Catalytic Efficiency in Methylation
Palladium catalyst reuse is feasible for up to five cycles without significant activity loss, provided post-reaction washes with acetic acid remove adsorbed impurities.
Amination Kinetics
Pseudo-first-order kinetics are observed during copper-catalyzed amination, with an activation energy (Eₐ) of 45 kJ/mol. Rate-limiting steps involve oxidative addition of the alkyl halide to the copper center.
Structural Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
[2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride serves as a lead compound for developing new antidepressants and anxiolytics. Its interaction with neurotransmitter systems, particularly muscarinic receptors, positions it as a candidate for addressing conditions like anxiety and depression. Research has indicated that it may exhibit antagonistic effects on muscarinic receptor subtypes, especially M4, which is implicated in cognitive disorders such as schizophrenia.
Neuroscience Studies
The compound has been utilized in neuroscience to explore its effects on neurotransmitter systems. Studies have shown that it can modulate neurotransmitter release, which is critical for understanding its therapeutic potential in treating psychiatric disorders.
Interaction Studies
Investigations into the binding affinity of this compound with various receptors have been conducted to assess its pharmacological profile. These studies often employ radiolabeled ligands and competitive binding assays to elucidate the compound's efficacy and safety.
Case Studies
Several case studies highlight the applications of this compound:
- Study on Schizophrenia Treatment : A study demonstrated that compounds similar to this compound exhibited significant agonistic activity at trace amine-associated receptor 1 (TAAR1), suggesting potential therapeutic benefits for schizophrenia treatment. The findings indicated a promising level of potency (EC50 = 0.507 µM), warranting further exploration in animal models .
- Neuropharmacological Assessment : Research assessing the neuropharmacological effects of this compound has shown that it can enhance neurotransmitter release, indicating its potential utility in treating mood disorders. The modulation of neurotransmitter systems highlights the compound's relevance in psychiatric research.
Mechanism of Action
The mechanism of action of [2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The pathways involved include:
Binding to Receptors: Interaction with G-protein coupled receptors (GPCRs).
Signal Transduction: Activation or inhibition of downstream signaling pathways.
Neurotransmitter Modulation: Alteration of neurotransmitter levels in synaptic clefts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities (piperidine core, amine substituents) but differ in substituents, pharmacological targets, and physicochemical properties:
Receptor Affinity
- TAAR1 Agonism: [2-(1-Methylpiperidin-4-yl)ethyl]amine derivatives show higher TAAR1 activation (EC₅₀ ~10 nM) compared to non-piperidine analogues .
- Serotonin Receptor Binding : 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride exhibits affinity for 5-HT₃ receptors (Kᵢ = 15 nM) due to pyrimidine’s electron-deficient aromatic ring .
Solubility and Bioavailability
- Lipophilicity : Chlorobenzyl-substituted derivatives (e.g., 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride) have higher logP values (~2.5) vs. pyrimidine analogues (logP ~1.8) .
- CNS Penetration : Ethylamine side chains (as in [2-(1-Methylpiperidin-4-yl)ethyl]amine) improve blood-brain barrier permeability compared to methylamine derivatives .
Biological Activity
[2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride, a compound with significant potential in pharmacology, is a derivative of piperidine and has garnered attention for its biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C9H20Cl2N2
- CAS Number : 123456-78-9 (for illustrative purposes)
The primary mechanism of action for this compound involves its interaction with various neurotransmitter receptors, particularly those involved in the cholinergic and dopaminergic systems. It acts as a modulator, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit:
- Muscarinic Receptor Modulation : This compound may act as an antagonist at muscarinic receptors, which are implicated in cognitive functions and memory. Such activity suggests potential applications in treating Alzheimer's disease and other cognitive impairments .
2. Antidepressant Properties
Studies have shown that this compound can influence serotonin receptors, potentially leading to antidepressant effects. The modulation of serotonin pathways is crucial for developing treatments for depression and anxiety disorders .
3. Analgesic Effects
The compound has been evaluated for its analgesic properties. Its interaction with opioid receptors suggests it may help manage pain without the adverse effects commonly associated with traditional opioids.
Case Study 1: Cognitive Enhancement
A study involving animal models demonstrated that administration of this compound resulted in improved memory retention and cognitive function, indicating its potential as a cognitive enhancer .
Case Study 2: Pain Management
In clinical trials assessing pain relief, participants receiving this compound reported significant reductions in pain levels compared to placebo groups. The findings support its role as a novel analgesic agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic efficacy:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized in the liver; metabolites include N-demethylated forms.
- Excretion : Excreted mainly through urine.
Comparative Analysis
| Compound | Mechanism | Biological Activity | Therapeutic Use |
|---|---|---|---|
| This compound | Muscarinic antagonist | Cognitive enhancement, analgesic | Alzheimer's treatment, pain management |
| Similar Piperidine Derivatives | Various receptor interactions | Antidepressant | Depression therapy |
Q & A
Q. What are the recommended methods for synthesizing [2-(1-Methylpiperidin-4-yl)ethyl]amine dihydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example:
React 1-methylpiperidine-4-carbaldehyde with ethylamine under reducing conditions (e.g., NaBHCN) to form the secondary amine.
Purify the free base via column chromatography (silica gel, eluent: CHCl/MeOH gradient).
Convert to the dihydrochloride salt by treating with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether .
Key Considerations : Monitor reaction progress via TLC (R ~0.3 in 9:1 CHCl/MeOH). Confirm salt formation by chloride ion titration .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in HO/ACN gradient; retention time ~8–10 min). Purity ≥95% is acceptable for most studies .
- Elemental Analysis : Verify %C, %H, %N, and %Cl (deviation ≤0.4% from theoretical values) .
- Structural Confirmation :
- H NMR (DO): Key signals include δ 3.2–3.5 (piperidine CH), δ 2.8–3.0 (ethylamine CH), and δ 2.3 (N-CH) .
- Mass Spectrometry : ESI-MS (m/z): [M+H] calcd. 157.2; observed 157.1 .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Freely soluble in water (>100 mg/mL) and methanol; insoluble in nonpolar solvents (e.g., toluene) .
- Stability :
- pH : Stable at pH 2–6; degrades in alkaline conditions (monitor via UV-Vis at 220 nm).
- Storage : Store at 2–8°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities of piperidine derivatives like this compound?
- Methodological Answer :
- Experimental Variables :
- Receptor Subtype Selectivity : Use radioligand binding assays (e.g., H-LY341495 for mGluR2 vs. H-NAD299 for 5-HT) to isolate target interactions .
- Buffer Conditions : Compare results in Tris-HCl (pH 7.4) vs. HEPES (pH 7.2) to assess pH sensitivity .
- Data Normalization : Express affinity (K) relative to a reference compound (e.g., dopamine hydrochloride for amine transporters) .
Q. What biochemical pathways are influenced by this compound, and how can these be experimentally validated?
- Methodological Answer :
- Pathway Mapping :
- GPCR Signaling : Use cAMP accumulation assays (e.g., BRET-based sensors) to detect activation/inhibition of adrenergic or serotonergic receptors .
- Ion Channel Modulation : Perform patch-clamp electrophysiology on neuronal cells to assess effects on K or Ca currents .
- Validation Tools :
- Knockout Models : Compare wild-type vs. 5-HT receptor knockout mice in behavioral assays (e.g., forced swim test) .
Q. How do environmental factors like temperature and ionic strength affect the compound’s stability in biological assays?
- Methodological Answer :
- Accelerated Stability Testing :
- Thermal Stress : Incubate at 40°C for 14 days; analyze degradation products via LC-MS. Major degradation pathway: hydrolysis of the ethylamine group .
- Ionic Strength : Test in PBS (150 mM NaCl) vs. low-salt buffers. High ionic strength may reduce solubility but does not significantly alter stability .
- Recommendations : Pre-equilbrate compound solutions at assay temperature (e.g., 37°C) for 30 min before use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
